molecular formula C20H25NO5S2 B2715633 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034336-48-4

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No. B2715633
CAS RN: 2034336-48-4
M. Wt: 423.54
InChI Key: XPXBJOAXPMSZBP-UHFFFAOYSA-N
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Description

The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of reactive groups such as the oxo group and the sulfonamide group, it could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the sulfonamide could impact its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds with similar structural motifs, such as cyclohexenonorbornadiene systems and imidazolium-based organic salts, demonstrates the chemical versatility of these structures for synthesis and modification. For instance, Paquette et al. (1986) explored the synthesis of cyclohexenonorbornadiene derivatives, revealing the potential for creating complex molecular structures through cycloaddition reactions (Paquette, Kravetz, & Charumilind, 1986). Additionally, Sardar et al. (2018) studied the physicochemical properties of imidazolium-based salts with camphorsulfonate anions, highlighting their strong Brønsted acidities and potential for ecological applications (Sardar et al., 2018).

Photoinduced Reactions and Catalysis

The utility of furan and thiophene derivatives in photoinduced oxidative annulations has been demonstrated by Zhang et al. (2017), showing the formation of highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants (Zhang et al., 2017). This suggests potential for the compound in photoreactive synthesis pathways.

Environmental and Biological Applications

The research on methane mono-oxygenase activity by Colby, Stirling, & Dalton (1977) in Methylococcus capsulatus (Bath) illustrates the broad substrate specificity of this enzyme, including the oxidation of cyclic and aromatic compounds (Colby, Stirling, & Dalton, 1977). This highlights a potential biological or environmental application for the compound, given its structural complexity.

Advanced Materials and Catalysis

Further applications in material science and catalysis are suggested by the synthesis and characterization of multinuclear zinc(II) alkyl derivatives of linked phenoxides by Dinger and Scott (2001), showcasing the formation of complex structures that could be relevant for catalytic and material applications (Dinger & Scott, 2001).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S2/c1-18(2)14-5-7-19(18,16(22)10-14)13-28(24,25)21-12-20(23,15-6-8-26-11-15)17-4-3-9-27-17/h3-4,6,8-9,11,14,21,23H,5,7,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXBJOAXPMSZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

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